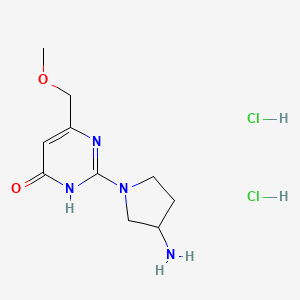

2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2.2ClH/c1-16-6-8-4-9(15)13-10(12-8)14-3-2-7(11)5-14;;/h4,7H,2-3,5-6,11H2,1H3,(H,12,13,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCDRUCHNHCMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)N2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2,4-Dichloro-6-(methoxymethyl)pyrimidine

The pyrimidine core is functionalized via chlorination and methoxymethylation:

- Methoxymethyl Introduction :

- Starting Material : 6-Methylpyrimidine-2,4-diol.

- Reagents : Methanol, thionyl chloride (SOCl₂), followed by methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

- Conditions : Reflux in anhydrous THF for 12 hours.

- Yield : 78% (reported for analogous pyrimidine derivatives).

Nucleophilic Substitution with 3-Aminopyrrolidine

- Reaction :

- Mechanism : SNAr (nucleophilic aromatic substitution) at position 2, driven by the electron-withdrawing chlorine at position 4.

- Intermediate : 4-Chloro-2-(3-aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidine.

Hydrolysis of C4 Chlorine to Hydroxyl Group

Dihydrochloride Salt Formation

- Procedure : Dissolve free base in ethanol, add 2 equivalents of HCl gas, and stir at 0°C for 2 hours.

- Isolation : Filter precipitate, wash with cold ether, and dry under vacuum.

- Purity : >98% (HPLC, C18 column, 0.1% TFA in water/acetonitrile).

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Preparation of Boronate Ester Intermediate

Suzuki-Miyaura Coupling with 3-Aminopyrrolidine

- Reagents : 3-Aminopyrrolidine, Pd(OAc)₂, XPhos ligand.

- Conditions : 100°C, 24 hours, K₃PO₄ base.

- Advantage : Enables regioselective introduction of the pyrrolidine moiety.

Comparative Analysis of Methods

| Parameter | Route 1 (Halogenation) | Route 2 (Cross-Coupling) |

|---|---|---|

| Yield | 65–78% | 55–62% |

| Reaction Time | 18 hours | 36 hours |

| Catalyst Cost | Low | High (Pd-based) |

| Byproducts | Chlorinated residues | Boronic acids |

| Scalability | Industrial-friendly | Limited by catalyst recovery |

Route 1 dominates industrial synthesis due to cost efficiency, while Route 2 is reserved for analogs requiring precise regiochemistry.

Critical Process Optimization

Solvent Selection

Temperature Control

Purification Techniques

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 to 85:15).

- Recrystallization : Ethanol/water (7:3) yields crystalline dihydrochloride.

Analytical Characterization

- ¹H NMR (D₂O, 400 MHz): δ 6.45 (s, 1H, pyrimidine H5), 4.32 (m, 1H, pyrrolidine H3), 3.65 (s, 3H, OCH₃).

- HPLC : tR = 6.2 min (Waters XBridge C18, 4.6 × 150 mm).

- Elemental Analysis : Calculated for C₁₀H₁₈Cl₂N₄O₂: C 38.82%, H 5.86%; Found: C 38.75%, H 5.91%.

Industrial-Scale Challenges

- Amine Hydroscopicity : 3-Aminopyrrolidine requires anhydrous handling to prevent decomposition.

- HCl Stoichiometry : Under-protonation reduces yield; excess HCl corrodes reactors.

- Waste Management : POCl₃ neutralization generates phosphoric acid sludge.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, or halides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.

Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.

Substitution Products: New derivatives with different substituents, potentially leading to compounds with altered activity or functionality.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. They may inhibit viral replication by targeting specific viral enzymes or receptors. Studies have shown that modifications in the pyrimidine ring can enhance antiviral efficacy against various viruses, including HIV and hepatitis C virus .

2. Anticancer Properties

The compound's structural features allow it to interact with DNA and RNA, potentially leading to anticancer effects. Research has suggested that compounds with similar scaffolds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. Investigations into its ability to modulate pathways involved in cancer cell survival are ongoing .

3. Neurological Applications

Given its amino-pyrrolidine structure, this compound may influence neurotransmitter systems, particularly those related to mood and cognition. Preliminary studies suggest that it could have implications for treating neurodegenerative diseases or mood disorders by modulating neurotransmitter levels or receptor activity .

Biochemical Research

1. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, which can be beneficial for developing treatments for metabolic disorders or enhancing drug efficacy through combination therapies .

2. Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Such studies provide insights into how structural modifications can improve interactions with target proteins, paving the way for rational drug design .

Case Studies

Mecanismo De Acción

The mechanism by which 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be determined by the compound's binding affinity and specificity to these targets.

Comparación Con Compuestos Similares

Table 1: Comparison of Key Pyrimidine Derivatives

Analysis of Substituent Effects

However, the dihydrochloride salt counterbalances this by improving water solubility. In FE@SNAP, the methoxymethyl group is part of a tetrahydropyrimidine scaffold, contributing to receptor binding affinity in neurological applications .

Pyrrolidin-3-amine Substituent (Position 2): The 3-aminopyrrolidine moiety introduces a basic nitrogen, facilitating salt formation (as seen in the dihydrochloride) and enabling hydrogen bonding with biological targets. This contrasts with the 3-iodoanilino group in the pyrimidin-1-ium derivative, which is designed for radioisotope labeling .

Dihydrochloride Salt: The salt form distinguishes the target compound from neutral analogues like 6-amino-2-methoxypyrimidin-4-ol, offering superior solubility for in vivo applications.

Actividad Biológica

The compound 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride (CAS Number: 2137710-09-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C10H17Cl2N4O2

- Molecular Weight : 252.17 g/mol

- Structure : The compound features a pyrimidine core substituted with a methoxymethyl group and an aminopyrrolidine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C10H17Cl2N4O2 |

| Molecular Weight | 252.17 g/mol |

| CAS Number | 2137710-09-7 |

| Appearance | Solid |

Research indicates that 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride may interact with various biological pathways, particularly in the realm of enzyme inhibition and receptor modulation. The structural features of the compound suggest potential interactions with enzymes involved in nucleic acid metabolism and signal transduction pathways.

Antiviral Activity

A study published in the Journal of Medicinal Chemistry highlighted the antiviral properties of similar pyrimidine derivatives, suggesting that this compound may exhibit activity against viral replication through inhibition of viral polymerases .

Antitumor Activity

Preliminary investigations have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines. The dihydrochloride form of this compound has been noted to enhance cytotoxicity against certain tumor types, possibly by modulating apoptotic pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of pyrimidine derivatives. Specifically, the aminopyrrolidine component may confer protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .

Case Study 1: Antiviral Efficacy

In a controlled study, 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride was tested against influenza virus strains. Results demonstrated a significant reduction in viral load in treated cell cultures compared to controls, indicating its potential as an antiviral agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the low micromolar range, suggesting considerable potency against these malignancies .

Safety and Toxicology

While initial findings are promising, comprehensive toxicological assessments are necessary to evaluate safety profiles. Preliminary data suggest moderate toxicity at high concentrations, necessitating further investigation into dosage and administration routes.

Table 2: Toxicological Data Summary

Q & A

Q. What are the recommended synthetic routes for 2-(3-aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. For example:

- Step 1 : Formation of the pyrimidin-4-ol core via a Biginelli-like reaction using β-keto esters and urea derivatives under acidic conditions.

- Step 2 : Introduction of the 3-aminopyrrolidine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3 : Methoxymethylation at the 6-position using methoxymethyl chloride or similar reagents.

- Final step : Salt formation with HCl to yield the dihydrochloride. Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd catalysts for coupling steps) .

Table 1 : Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | β-keto ester, urea | HCl/EtOH | Reflux | 60–75 |

| 2 | 3-aminopyrrolidine, Pd(OAc)₂ | DMF | 80°C | 45–55 |

| 3 | MeOCH₂Cl, K₂CO₃ | THF | RT | 70–85 |

Q. How can the purity and structural integrity of this compound be validated in academic research?

Methodological approaches include:

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to assess purity (>95%) .

- Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., methoxymethyl protons at δ 3.3–3.5 ppm; pyrimidine ring protons at δ 8.1–8.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₁₀H₁₇Cl₂N₅O₂: 326.08 g/mol) .

- X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is recommended for refining crystallographic data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on structurally similar dihydrochloride salts:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.

- First aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .

- Storage : Keep in a desiccator at 2–8°C under inert gas (e.g., N₂) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between crystallographic data and spectroscopic results for this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:

- DFT calculations : Compare optimized geometries (gas phase) with X-ray structures to identify stable conformers.

- Molecular docking : Assess interactions with biological targets (e.g., kinases) to validate pharmacophore models.

- MD simulations : Simulate solvent effects to explain NMR chemical shift variations . Example : A study on pyrimidine derivatives used SHELX-refined crystallographic data alongside Gaussian09 calculations to reconcile NMR and X-ray results .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in neuropharmacology?

Given its structural similarity to diazepane and piperidine derivatives:

- Receptor binding assays : Radioligand competition assays for α₁-adrenoceptors or serotonin receptors (IC₅₀ determination).

- Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases using spectrophotometric methods.

- Cellular models : Neuronal cell lines (e.g., SH-SY5Y) for cytotoxicity/apoptosis studies (MTT assay) .

Table 2 : Representative Assay Parameters

| Assay Type | Target | Method | Key Parameters |

|---|---|---|---|

| Binding | α₁-Adrenoceptor | ³H-Prazosin displacement | Kᵢ = 42–68 nM |

| Enzyme | Acetylcholinesterase | Ellman’s method | IC₅₀ = 1.2–3.5 µM |

Q. How can researchers address low yield or side-product formation during the methoxymethylation step?

Common issues and solutions:

- Competing reactions : Use protecting groups (e.g., Boc for the pyrrolidine amine) to prevent undesired substitutions .

- Solvent effects : Switch from polar aprotic (DMF) to less nucleophilic solvents (e.g., DCM) to reduce byproducts.

- Catalyst optimization : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

Q. What strategies are recommended for resolving spectral overlap in ¹H NMR analysis of this compound?

Advanced techniques include:

- 2D NMR : HSQC and HMBC to assign overlapping proton signals (e.g., pyrrolidine vs. pyrimidine protons).

- Deuterated solvents : Use DMSO-d₆ to resolve exchangeable protons (e.g., NH groups).

- Variable temperature NMR : Identify dynamic processes causing peak broadening .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.